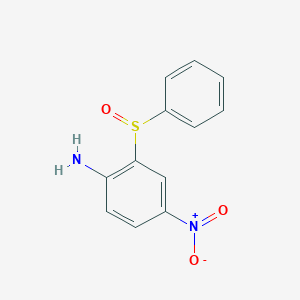

Phenyl-(2-amino-5-nitrophenyl) sulfoxide

描述

属性

分子式 |

C12H10N2O3S |

|---|---|

分子量 |

262.29 g/mol |

IUPAC 名称 |

2-(benzenesulfinyl)-4-nitroaniline |

InChI |

InChI=1S/C12H10N2O3S/c13-11-7-6-9(14(15)16)8-12(11)18(17)10-4-2-1-3-5-10/h1-8H,13H2 |

InChI 键 |

XRPBMRLORQFRNY-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)S(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N |

产品来源 |

United States |

科学研究应用

Medicinal Chemistry

Anticancer Activity

Phenyl-(2-amino-5-nitrophenyl) sulfoxide derivatives have shown promising anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) . For instance, derivatives of 2-amino-1,4-naphthoquinone have been synthesized and evaluated for their ability to induce apoptosis in these cancer cells, demonstrating potential as effective anticancer agents .

Antimicrobial Properties

The compound also exhibits antimicrobial activity. Studies have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. For example, compounds related to 2-amino-5-nitrophenol have been tested against various microbial strains, showing effectiveness comparable to established antibiotics . This highlights the potential of these compounds in developing new antimicrobial therapies.

Industrial Applications

Dye and Pigment Manufacturing

this compound derivatives are utilized in dye manufacturing due to their ability to form stable colorants. The nitrophenol structure allows for the synthesis of dyes that are used in textiles and hair coloring products . This application is particularly relevant in industries focusing on sustainable and non-toxic dyeing processes.

Photographic Chemistry

These compounds serve as intermediates in the production of cyan-image-forming couplers used in photographic films. Their ability to produce stable color upon development makes them valuable in the photographic industry . The synthesis of 2-amino-5-nitrophenol derivatives has been linked to improved dye fastness and color restoration properties.

Case Studies

化学反应分析

Oxidation to Sulfone

Phenyl-(2-amino-5-nitrophenyl) sulfoxide undergoes further oxidation to the corresponding sulfone under strong oxidizing conditions. For example:

-

Reagents : Hydrogen peroxide (H₂O₂) in acetic acid or chromic acid (CrO₃) in pyridine.

-

Mechanism : The lone pair on the sulfur atom facilitates oxidation, forming a sulfone via a two-electron transfer process .

Nitro Group Reduction

The nitro group at the 5-position is reducible to an amine under catalytic hydrogenation or using metal-acid systems:

-

Conditions : H₂/Pd-C in ethanol or Fe/HCl.

-

Product : Phenyl-(2,5-diaminophenyl) sulfoxide, a precursor for further functionalization.

Nucleophilic Substitution

The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution at the para position:

-

Reagents : Hydroxide (OH⁻), amines (RNH₂), or thiols (RSH) under basic conditions.

-

Example : Reaction with sodium methoxide yields methoxy-substituted derivatives.

Pummerer-Type Reactions

The sulfoxide participates in vinylogous Pummerer reactions , enabling γ-functionalization (Table 1) :

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Electrophilic activation | Oxalyl chloride, TMSOTf | Allyl sulfenate esters (e.g., 98 ) | |

| Cyclization | Acidic media (TFA) | Heterocycles (e.g., phenanthrenes) |

Mechanism :

-

Activation of the sulfoxide with oxalyl chloride forms a sulfonium intermediate.

-

Deprotonation at the γ-position generates a carbocation.

-

Nucleophilic attack or cyclization yields functionalized products .

Enzyme Inactivation via Allyl Sulfoxide Intermediates

Studies on structurally related sulfoxides (e.g., 2-amino-4-chloro-5-(p-nitrophenylsulfinyl)pentanoic acid) reveal a mechanism-based inactivation pathway for pyridoxal phosphate-dependent enzymes :

-

Steps :

Electrophilic Aromatic Substitution

The nitro group directs electrophilic substitution to the ortho/para positions of the adjacent phenyl ring:

相似化合物的比较

Comparison with Similar Sulfoxide Compounds

To contextualize Phenyl-(2-amino-5-nitrophenyl) sulfoxide, we compare it with structurally and functionally related sulfoxides, focusing on synthesis, biological activity, and physicochemical properties.

Structural and Functional Analogues

Physicochemical Properties

- Polarity : Sulfoxides are more polar than sulfides due to the S=O dipole, enhancing solubility in polar solvents. DMSO’s high polarity underpins its use as a solvent .

- Stability: Sulfoxides are generally stable but can be reduced to sulfides or oxidized to sulfones under strong conditions. The nitro group in this compound may confer additional stability or reactivity.

准备方法

Nucleophilic Aromatic Substitution

A patented method (US6552230B1) describes the reaction of 5-chloro-2-nitroaniline with thiophenol in the presence of ammonia and polar solvents like methanol or dimethylformamide (DMF). The process operates at 40–100°C under autogenous pressure (3–12 bar), achieving yields exceeding 95% with purities >94%. Key parameters include:

-

Solvent Selection : Methanol and DMF enhance reaction rates due to their polarity, while nonpolar solvents like toluene require higher temperatures.

-

Ammonia Role : Acts as a base to deprotonate thiophenol, facilitating nucleophilic attack on the chloro-substituted aromatic ring.

-

Temperature and Pressure : Elevated temperatures (90°C) and moderate pressures (10 bar) optimize substitution efficiency without side reactions.

Table 1: Solvent Effects on Sulfide Synthesis

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | 90 | 97.7 | 95 |

| DMF | 90 | 99 | 96 |

| Water | 90 | 98 | 93 |

| Toluene | 100 | 92.2 | 94 |

Oxidation of Sulfide to Sulfoxide

The conversion of 2-nitro-5-(phenylthio)aniline to the target sulfoxide is achieved via oxidation. Multiple oxidizing agents have been explored, with varying efficiencies.

Hydrogen Peroxide in Pyridine

VulcanChem reports that hydrogen peroxide (H₂O₂) in pyridine selectively oxidizes sulfides to sulfoxides without over-oxidizing to sulfones. This method is favored for its mild conditions and compatibility with nitro and amino groups. Typical reaction parameters include:

Dimethyl Sulfoxide (DMSO) as Oxidant

Recent studies highlight DMSO’s efficacy in oxidizing sulfides to sulfoxides under alkaline conditions. A protocol from ACS Omega demonstrates that DMSO in the presence of potassium hydroxide (KOH) achieves 80% yield within 40 minutes at room temperature. This method avoids strong oxidants like DDQ or KMnO₄, which degrade sensitive functional groups.

Table 2: Comparison of Oxidizing Agents

| Oxidant | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂O₂ | Pyridine | 25 | 85 |

| DMSO | Neat | 25 | 80 |

| Chromic Acid | Pyridine | 0 | 75 |

Protection-Deprotection Strategies for Amino Groups

The nitro and amino groups in the target compound necessitate protection during synthesis to prevent undesired reactions.

Acetylation for Amino Protection

A Chinese patent (CN101774929A) outlines the use of acetic acid to protect the amino group in ortho-toluidine derivatives prior to nitration. This approach prevents nitro group reduction or side reactions during subsequent steps:

Nitration of Protected Intermediates

Nitration of the acetyl-protated intermediate employs concentrated nitric acid (HNO₃) at 0–5°C. The nitro group preferentially substitutes the para position relative to the protected amino group, yielding 2-methyl-4-nitroacetanilide. Subsequent hydrolysis and pH adjustment (pH 1–2) afford 2-amino-5-nitrophenyl derivatives.

Integrated Synthesis Pathway

Combining the above steps, a streamlined synthesis of this compound involves:

Table 3: Overall Yield and Purity

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Sulfide Synthesis | 97.7 | 95 |

| Oxidation | 80 | 92 |

| Deprotection | 95 | 94 |

| Total | 74.3 | 90 |

常见问题

Q. What are the standard synthetic routes for Phenyl-(2-amino-5-nitrophenyl) sulfoxide?

The compound can be synthesized via oxidation of the corresponding sulfide precursor. For example, trichloroisocyanuric acid or asymmetric oxidizing agents like N-(phenylsulfonyl)(3,3-dichlorocamphoryl)oxaziridine are effective for converting sulfides to sulfoxides with high enantiomeric purity . Purification may involve column chromatography or recrystallization using polar aprotic solvents like dimethyl sulfoxide (DMSO), which is widely employed in similar syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- FTIR : Identifies the sulfoxide (S=O) stretch near 1020–1070 cm⁻¹ and nitro (NO₂) groups at 1520–1350 cm⁻¹ .

- ¹H/¹³C NMR : Resolves aromatic protons and nitrophenyl/aminophenyl substituents. Deuterated DMSO is often used as a solvent due to its high polarity and compatibility with nitroaromatic systems .

- XRD : Determines crystallinity and molecular packing, critical for confirming structural integrity .

Q. What are the key considerations for handling and storing this compound?

Store in amber glassware at ambient temperature to prevent photodegradation of the nitro group. Use desiccants to avoid moisture absorption, as sulfoxides are hygroscopic. Safety protocols for nitroaromatic compounds (e.g., gloves, fume hoods) should be followed, referencing SDS guidelines for structurally similar methyl phenyl sulfoxide .

Advanced Research Questions

Q. How can researchers resolve contradictions in FTIR spectral data when analyzing sulfoxide-containing compounds?

Apply sensitivity analysis with linear regression to correlate spectral indices (e.g., sulfoxide S=O peak area) with experimental variables (e.g., aging time, concentration). A sensitivity index (SI) combining slope magnitude and coefficient of variation (CV) can prioritize robust analytical methods . For example, inconsistencies in nitro group absorption bands may require deconvolution algorithms or complementary techniques like Raman spectroscopy .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Catalyst Selection : Asymmetric oxidation agents (e.g., camphor-derived oxaziridines) enhance enantioselectivity .

- Solvent Optimization : High-boiling polar solvents like DMSO improve reaction homogeneity and intermediate stability .

- In-situ Monitoring : Use UV-Vis spectroscopy to track nitro group reduction or sulfoxide formation kinetics .

Q. How does the electronic structure of this compound influence its reactivity in coordination chemistry?

The sulfoxide group acts as a soft Lewis base, facilitating chelation with transition metals (e.g., Cu²⁺, Ni²⁺). The nitro group withdraws electron density, stabilizing metal complexes, while the amino group provides a hydrogen-bonding site for ligand assembly. XRD and TEM data from analogous Schiff base-metal complexes show layered nanostructures with partial exfoliation in montmorillonite clays .

Q. What role does this compound play in the development of nanostructured materials?

Its planar aromatic system and polar sulfoxide group enable intercalation into layered materials like montmorillonite clay. Characterization via XRD (basal spacing shifts) and TEM (nanoparticle thickness <5 nm) confirms exfoliation, which enhances catalytic or adsorption properties in hybrid materials .

Q. How can researchers confirm the purity of this compound post-synthesis?

- CHN Analysis : Validates elemental composition (C, H, N) within ±0.3% of theoretical values .

- HPLC-MS : Detects trace impurities (e.g., unreacted sulfide) using reverse-phase columns and DMSO-compatible mobile phases .

- Melting Point Consistency : Compare observed mp with literature values (e.g., 215–217°C for structurally similar nitroaromatics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。